gamma-Muurolene

描述

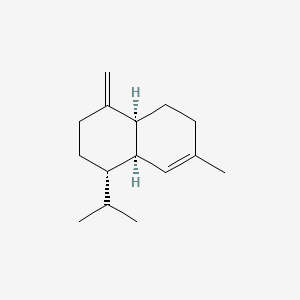

Structure

3D Structure

属性

分子式 |

C15H24 |

|---|---|

分子量 |

204.35 g/mol |

IUPAC 名称 |

(1S,4aS,8aR)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14+,15-/m0/s1 |

InChI 键 |

WRHGORWNJGOVQY-ZNMIVQPWSA-N |

SMILES |

CC1=CC2C(CC1)C(=C)CCC2C(C)C |

手性 SMILES |

CC1=C[C@@H]2[C@H](CC1)C(=C)CC[C@H]2C(C)C |

规范 SMILES |

CC1=CC2C(CC1)C(=C)CCC2C(C)C |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Botanical Sources of γ-Muurolene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural plant sources of the sesquiterpene γ-Muurolene, a compound of increasing interest to the pharmaceutical and fragrance industries. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the botanical origins, quantitative analysis, and extraction methodologies for this valuable natural product.

Quantitative Analysis of γ-Muurolene in Plant Essential Oils

The concentration of γ-Muurolene varies significantly across different plant species and even between different parts of the same plant. The following table summarizes the quantitative data available in the scientific literature for the presence of γ-Muurolene in the essential oils of various plants. This data is crucial for selecting the most promising candidates for extraction and further research.

| Plant Species | Family | Plant Part Used | γ-Muurolene Concentration (%) |

| Amorpha fruticosa | Fabaceae | Fruits | 12.79[1] |

| Salvia ceratophylla | Lamiaceae | Aerial Parts | 11.4[2] |

| Garcinia brasiliensis | Clusiaceae | Fruit Peel | 10.3[3] |

| Myrsine rubra | Primulaceae | Leaves | 11.1[4] |

| Myrsine gardneriana | Primulaceae | Leaves | 8.4[4] |

| Solidago canadensis | Asteraceae | Leaves | 5.23[5] |

| Campomanesia adamantium | Myrtaceae | Leaves (Fruit-bearing stage) | 1.15[6] |

| Kadsura coccinea | Schisandraceae | Roots | 0.32[2] |

| Leptocarpha rivularis | Asteraceae | - | 0.6[7] |

| Guibourtia ehie | Fabaceae | Leaves | 0.5 - 0.8[4] |

Experimental Protocols

Extraction of γ-Muurolene-Rich Essential Oil via Hydrodistillation

Hydrodistillation is a widely used method for extracting essential oils from plant materials. The following protocol is a generalized procedure that can be adapted for various plant matrices.

Materials and Equipment:

-

Fresh or dried plant material (e.g., leaves, fruits, flowers)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (distilling flask)

-

Condenser

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Weigh a suitable amount of the plant material (e.g., 100-500 g). If using dried material, it may be coarsely powdered to increase the surface area for extraction.

-

Apparatus Setup: Set up the Clevenger-type apparatus with the round-bottom flask as the distilling flask.

-

Charging the Still: Place the prepared plant material into the distilling flask. Add a sufficient volume of distilled water to immerse the plant material completely. The solid-to-solvent ratio can be optimized, with a common starting point being 1:10 (g/mL).[8]

-

Distillation: Heat the distilling flask using a heating mantle. The distillation is typically carried out at atmospheric pressure, with the water boiling at approximately 100°C.[9] The distillation time can vary depending on the plant material but is generally continued for 2-4 hours.[3]

-

Collection of Distillate: The steam and volatilized essential oil will pass through the condenser, where they will cool and liquefy. The condensate collects in the graduated tube of the Clevenger apparatus, where the oil and water separate based on their immiscibility and density difference.

-

Separation and Drying: Carefully collect the separated essential oil layer. To remove any residual water, treat the oil with a small amount of anhydrous sodium sulfate.

-

Storage: Store the dried essential oil in a sealed, airtight glass vial, preferably in a cool and dark place to prevent degradation.

Quantification of γ-Muurolene by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Helium as carrier gas

-

Essential oil sample

-

Solvent for dilution (e.g., hexane, dichloromethane)

-

γ-Muurolene analytical standard

-

Microsyringe

Procedure:

-

Sample Preparation: Prepare a dilute solution of the essential oil sample in a suitable volatile solvent (e.g., 1% v/v in hexane).

-

GC-MS Instrument Setup:

-

Column: A non-polar or semi-polar column, such as a 5% phenyl-methyl-polysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[6][10]

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Set the injector temperature to 250°C. The injection can be performed in split or splitless mode depending on the sample concentration.[10]

-

Oven Temperature Program: A typical temperature program for sesquiterpene analysis is as follows: initial temperature of 60°C for 2 minutes, then ramp at 3°C/min to 240°C, and hold for 5 minutes.[3]

-

Mass Spectrometer: The MS interface temperature is typically set to 280°C. The ion source temperature is set to 230°C. Mass spectra are recorded in the electron impact (EI) mode at 70 eV, with a scan range of m/z 40-500.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Compound Identification: Identify γ-Muurolene by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Determine the relative percentage of γ-Muurolene by integrating the peak area of the corresponding chromatogram and dividing it by the total peak area of all identified compounds. For absolute quantification, a calibration curve using a certified γ-Muurolene standard is required.

Mandatory Visualizations

Biosynthetic Pathway of γ-Muurolene

The biosynthesis of γ-Muurolene, a sesquiterpene, originates from the isoprenoid pathway. The key precursor is farnesyl pyrophosphate (FPP), which is formed from the condensation of three isoprene units. The cyclization of FPP is catalyzed by specific sesquiterpene synthases to yield the muurolene skeleton.

Caption: Biosynthesis of γ-Muurolene from isoprene precursors.

Experimental Workflow for γ-Muurolene Isolation and Analysis

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of γ-Muurolene from plant sources.

Caption: Workflow for γ-Muurolene extraction and analysis.

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. acgpubs.org [acgpubs.org]

- 3. brjac.com.br [brjac.com.br]

- 4. mdpi.com [mdpi.com]

- 5. Isolation and Characterization of Two Monoterpene Synthases and a Sesquiterpene Synthase from Asarum heterotropoides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. masujournal.org [masujournal.org]

- 9. web.ist.utl.pt [web.ist.utl.pt]

- 10. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]

The Biosynthesis Pathway of Gamma-Muurolene: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-muurolene is a naturally occurring sesquiterpene hydrocarbon with a characteristic woody and spicy aroma. It is a constituent of the essential oils of various plants and has garnered interest for its potential pharmacological activities. Understanding the biosynthesis of this compound is crucial for its sustainable production through metabolic engineering and for the discovery of novel biocatalysts. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the key enzymes, reaction mechanisms, quantitative data, and detailed experimental protocols.

The Core Biosynthesis Pathway

The primary route for this compound biosynthesis proceeds via the cyclization of the universal sesquiterpene precursor, (2E,6E)-farnesyl pyrophosphate (FPP). This reaction is catalyzed by the enzyme This compound synthase .

Precursor Molecule: Farnesyl Pyrophosphate (FPP)

Farnesyl pyrophosphate is a central intermediate in the isoprenoid biosynthesis pathway.[1] It is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves synthesized through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. FPP serves as the precursor for a vast array of sesquiterpenoids, including this compound.[2][3]

Key Enzyme: this compound Synthase

The key enzyme responsible for the direct conversion of FPP to this compound is This compound synthase (EC 4.2.3.126) .[4] This enzyme belongs to the terpene synthase family and has been characterized from the fungus Coprinus cinereus.[4] In this organism, the enzyme designated as Cop3 has been identified as an α-muurolene synthase that also produces significant amounts of γ-muurolene.[3][5]

Reaction Mechanism

The biosynthesis of this compound from FPP is a complex multi-step process that occurs within the active site of the this compound synthase. The proposed mechanism involves the following key steps:

-

Ionization of FPP: The reaction is initiated by the metal-dependent ionization of the diphosphate group from FPP, leading to the formation of a farnesyl carbocation.[6]

-

Carbocation Rearrangements: This highly reactive carbocation undergoes a series of intramolecular cyclizations and rearrangements, including hydride shifts. The precise conformation of the carbocation intermediates is guided by the enzyme's active site architecture, which ultimately determines the final product specificity.[7][8]

-

Final Deprotonation: The reaction cascade is terminated by the deprotonation of a specific carbocation intermediate to yield the final this compound product.

Alternative Proposed Pathways

Some literature suggests the involvement of other enzymes and intermediates in this compound biosynthesis, particularly in plants. One proposed pathway involves the formation of this compound from germacrene D .[9][10] It is hypothesized that a germacrene D synthase first produces germacrene D from FPP, which is then subsequently converted to this compound.[9][11] However, the direct enzymatic conversion of germacrene D to this compound is still a subject of ongoing research, and it is also known that germacrene D can undergo acid-catalyzed rearrangements to form muurolane skeletons non-enzymatically.[10][12] Another possibility is the involvement of a promiscuous gamma-humulene synthase that can produce multiple sesquiterpenes, including this compound, from FPP.[9]

Quantitative Data

While specific kinetic parameters for the production of this compound by this compound synthase (Cop3) are not extensively reported, kinetic data for related sesquiterpene synthases from Coprinus cinereus provide valuable insights into the catalytic efficiency of these enzymes with FPP.

| Enzyme (from C. cinereus) | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Cop4 | (2E,6E)-FPP | 2.8 ± 0.3 | 0.041 ± 0.001 | 1.5 x 104 | [13] |

| Cop6 | (2E,6E)-FPP | 2.1 ± 0.2 | 0.019 ± 0.0003 | 0.9 x 104 | [13] |

Note: These kinetic parameters are for the overall reaction with FPP and not specific to the formation of this compound. They serve as an estimate for the catalytic efficiency of sesquiterpene synthases from the same organism.

Experimental Protocols

This section outlines detailed methodologies for the key experiments involved in studying the this compound biosynthesis pathway.

Recombinant Expression and Purification of this compound Synthase

This protocol is adapted from methods used for the expression and purification of fungal sesquiterpene synthases.[14][15]

a. Gene Synthesis and Cloning: The coding sequence for this compound synthase (e.g., Cop3 from Coprinus cinereus) is codon-optimized for expression in Escherichia coli and synthesized commercially. The gene is then cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

b. Expression in E. coli: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin). The starter culture is grown overnight and then used to inoculate a larger volume of Terrific Broth medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM, and the culture is incubated overnight at a lower temperature (e.g., 16°C) to enhance protein solubility.

c. Cell Lysis and Protein Purification: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl2, and 10% glycerol) supplemented with lysozyme and a protease inhibitor cocktail. The cells are lysed by sonication on ice. The cell lysate is clarified by centrifugation to remove cell debris.

The soluble fraction containing the His6-tagged this compound synthase is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins. The recombinant enzyme is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

d. Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a Bradford protein assay with bovine serum albumin (BSA) as a standard.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. uoguelph.ca [uoguelph.ca]

- 3. Diversity of sesquiterpene synthases in the basidiomycete Coprinus cinereus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthase - Wikipedia [en.wikipedia.org]

- 5. EC 4.2.3.125 - alpha-muurolene synthase. [ebi.ac.uk]

- 6. Terpenoid synthase structures: a so far incomplete view of complex catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistically informed predictions of binding modes for carbocation intermediates of a sesquiterpene synthase reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Enzymatic Control of Carbocation Chemistry | Research Highlight | PNNL [pnnl.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The role of germacrene D as a precursor in sesquiterpene biosynthesis: investigations of acid catalyzed, photochemically and thermally induced rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sesquiterpene synthases Cop4 and Cop6 from Coprinus cinereus: Catalytic promiscuity and cyclization of farnesyl pyrophosphate geometrical isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Sesquiterpene Synthase from the Endophytic Fungus Serendipita indica Catalyzes Formation of Viridiflorol [mdpi.com]

- 15. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to γ-Muurolene Synthase (Cop3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of γ-muurolene synthase, officially designated as Cop3, an enzyme isolated from the basidiomycete fungus Coprinus cinereus. γ-Muurolene synthase is a key enzyme in sesquiterpenoid biosynthesis, catalyzing the complex cyclization of the linear precursor (2E,6E)-farnesyl diphosphate (FPP) into a mixture of sesquiterpene olefins. While its name suggests the formation of γ-muurolene, its primary product is α-muurolene. This document details the enzyme's catalytic mechanism, including the intricate carbocation rearrangements, provides a summary of its product distribution, and outlines detailed experimental protocols for its heterologous expression, purification, and enzymatic activity assessment. The information presented herein is intended to serve as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

Introduction

Sesquiterpenes are a diverse class of C15 isoprenoid natural products with a wide array of biological activities, making them attractive targets for pharmaceutical and biotechnological applications. Their structural complexity arises from the activity of sesquiterpene synthases, which catalyze the cyclization of farnesyl diphosphate (FPP) through a series of carbocation-mediated rearrangements. γ-Muurolene synthase (EC 4.2.3.126), also known as Cop3, is a sesquiterpene synthase from the fungus Coprinus cinereus.[1] This enzyme is notable for its product promiscuity, yielding a range of muurolene and other sesquiterpene scaffolds. Understanding the structure, function, and mechanism of γ-muurolene synthase is crucial for harnessing its potential in synthetic biology and for the development of novel therapeutic agents.

Catalytic Mechanism

The catalytic cycle of γ-muurolene synthase is initiated by the ionization of the substrate, (2E,6E)-farnesyl diphosphate (FPP), to form a farnesyl carbocation. This is followed by a series of intramolecular cyclizations and rearrangements, including hydride and alkyl shifts, which are orchestrated by the enzyme's active site architecture. The conformation of the FPP substrate within the active site and the precise control over the carbocation intermediates are critical determinants of the final product distribution. The reaction terminates with the deprotonation of a carbocation intermediate to yield the final sesquiterpene olefin product.

A proposed mechanistic pathway for the formation of γ-muurolene involves the initial cyclization of the farnesyl carbocation to a germacrenyl A cation, followed by further cyclization and rearrangements. The H-1α loop of the enzyme's active site is thought to play a significant role in stabilizing key carbocation intermediates and guiding the cyclization cascade, thereby influencing product selectivity.

Below is a diagram illustrating the proposed carbocation rearrangement cascade leading to the formation of γ-muurolene.

Quantitative Data

Product Distribution

The enzymatic reaction of γ-muurolene synthase (Cop3) with (2E,6E)-farnesyl diphosphate yields a mixture of sesquiterpene products. The relative abundance of these products has been determined by gas chromatography-mass spectrometry (GC-MS) analysis of in vitro enzyme assays.

| Product | Relative Abundance (%) |

| α-Muurolene | ~30 |

| γ-Muurolene | Present |

| β-Elemene | Significant Amount |

| Germacrene D | Significant Amount |

| δ-Cadinene | Significant Amount |

Note: The exact percentages for products other than α-muurolene are not definitively quantified in the available literature but are described as significant products.

Kinetic Parameters

Currently, specific kinetic parameters (Km and kcat) for γ-muurolene synthase (Cop3) are not available in the published literature.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the study of γ-muurolene synthase.

Gene Cloning and Heterologous Expression

The gene encoding γ-muurolene synthase (Cop3) from Coprinus cinereus can be cloned and heterologously expressed in Escherichia coli or Saccharomyces cerevisiae for recombinant protein production.[2][3]

Workflow for Gene Cloning and Expression:

Detailed Methodology:

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from Coprinus cinereus mycelia using a standard protocol (e.g., TRIzol reagent). Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) primers.

-

PCR Amplification: Amplify the coding sequence of γ-muurolene synthase (Cop3) from the cDNA using gene-specific primers. The primers should be designed to include appropriate restriction sites for cloning into the chosen expression vector.

-

Cloning: Digest the PCR product and the expression vector (e.g., a pET vector with a His-tag) with the corresponding restriction enzymes. Ligate the digested insert and vector using T4 DNA ligase.

-

Transformation and Expression: Transform the ligation mixture into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow a starter culture overnight and then inoculate a larger volume of LB medium. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches an appropriate optical density (e.g., OD600 of 0.6-0.8).

-

Cell Harvesting: After induction for a specified time and temperature (e.g., 16-18 hours at 18-20°C), harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

Protein Purification

Recombinant γ-muurolene synthase, typically expressed with an affinity tag such as a polyhistidine (His)-tag, can be purified using immobilized metal affinity chromatography (IMAC).

Workflow for Protein Purification:

Detailed Methodology:

-

Cell Lysis: Resuspend the harvested cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

-

IMAC: Load the clarified supernatant onto an IMAC column (e.g., Ni-NTA resin) pre-equilibrated with lysis buffer.

-

Washing and Elution: Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged γ-muurolene synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

In Vitro Enzyme Assay

The activity of purified γ-muurolene synthase is determined by incubating the enzyme with its substrate, FPP, and analyzing the resulting sesquiterpene products by GC-MS.

Detailed Methodology:

-

Reaction Setup: Prepare the reaction mixture in a glass vial. A typical reaction mixture (e.g., 500 µL) contains:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

-

Purified γ-muurolene synthase (1-5 µg)

-

(2E,6E)-Farnesyl diphosphate (FPP) (e.g., 10-50 µM)

-

-

Incubation: Overlay the aqueous reaction mixture with an organic solvent (e.g., 500 µL of n-hexane or dodecane) to trap the volatile sesquiterpene products. Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).

-

Product Extraction: After incubation, vortex the vial to ensure complete extraction of the products into the organic layer. Separate the organic layer.

-

GC-MS Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS).

-

GC Conditions: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program starts at a low temperature (e.g., 50-80°C), ramps up to a high temperature (e.g., 250-300°C).

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-400.

-

-

Product Identification: Identify the sesquiterpene products by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).

Conclusion

γ-Muurolene synthase (Cop3) from Coprinus cinereus is a fascinating enzyme that contributes to the vast diversity of sesquiterpenoids found in nature. Its ability to produce multiple products from a single precursor highlights the intricate control exerted by sesquiterpene synthases over complex carbocation chemistry. This technical guide provides a foundational understanding of γ-muurolene synthase, its mechanism, and the experimental approaches to study it. Further research, particularly in obtaining high-resolution crystal structures and detailed kinetic data, will be instrumental in fully elucidating its catalytic mechanism and unlocking its potential for biotechnological applications.

References

Spectroscopic Profile of γ-Muurolene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpene γ-muurolene. The information is compiled from various chemical databases and scientific literature to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Mass Spectrometry (MS)

Mass spectrometry of γ-muurolene reveals a molecular ion peak corresponding to its chemical formula, C15H24, with a molecular weight of 204.35 g/mol .[1] The fragmentation pattern is characteristic of sesquiterpenes, involving rearrangements and loss of alkyl fragments.

Table 1: Mass Spectrometry Data for γ-Muurolene

| Property | Value |

| Molecular Formula | C15H24 |

| Molecular Weight | 204.35 g/mol |

| Major Fragment Ions (m/z) | Relative Intensity |

| 204 (M+) | Base Peak |

| 189 | High |

| 161 | High |

| 133 | Medium |

| 119 | Medium |

| 105 | High |

| 93 | Medium |

| 91 | High |

| 79 | Medium |

| 69 | Medium |

| 41 | High |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data for γ-Muurolene (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 1.80-1.95 | m | |

| H-2 | 1.40-1.60 | m | |

| H-3 | 1.90-2.10 | m | |

| H-4a | 4.72 | s | |

| H-4b | 4.70 | s | |

| H-5 | 5.30-5.40 | br s | |

| H-6 | 1.95-2.15 | m | |

| H-8 | 2.10-2.25 | m | |

| H-9 | 1.20-1.35 | m | |

| H-10 | 2.30-2.45 | m | |

| H-12 | 0.85-0.95 | d | 6.8 |

| H-13 | 0.75-0.85 | d | 6.8 |

| H-14 | 1.65 | s | |

| H-15 | 1.70 | s |

Table 3: Predicted ¹³C NMR Spectroscopic Data for γ-Muurolene (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 45.2 |

| C-2 | 27.8 |

| C-3 | 38.5 |

| C-4 | 150.1 |

| C-5 | 121.5 |

| C-6 | 31.0 |

| C-7 | 134.5 |

| C-8 | 30.5 |

| C-9 | 40.2 |

| C-10 | 48.9 |

| C-11 | 34.2 |

| C-12 | 21.5 |

| C-13 | 21.3 |

| C-14 | 20.8 |

| C-15 | 106.5 |

Infrared (IR) Spectroscopy

The IR spectrum of γ-muurolene is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Spectroscopic Data for γ-Muurolene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H stretch | =C-H (alkene) |

| 2960-2850 | C-H stretch | -C-H (alkane) |

| ~1645 | C=C stretch | Alkene |

| ~1450 | C-H bend | -CH₂- |

| ~1375 | C-H bend | -CH₃ |

| ~885 | C-H bend (out-of-plane) | =CH₂ (exocyclic methylene) |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for γ-muurolene are not extensively published. However, the general methodologies for the analysis of sesquiterpenes from essential oils are well-established.

Isolation of γ-Muurolene: γ-Muurolene is typically found as a component of various essential oils.[1] Its isolation involves the extraction of the essential oil from the plant material, often by hydrodistillation or steam distillation, followed by chromatographic separation techniques. Column chromatography using silica gel or alumina with a gradient elution system of hexane and ethyl acetate is a common method for the purification of sesquiterpenes.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H) in a deuterated solvent, most commonly chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for the complete and unambiguous assignment of proton and carbon signals.

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is the most common technique for the analysis of volatile compounds like γ-muurolene.[2] An electron ionization (EI) source with an energy of 70 eV is typically used. The sample is introduced via a GC column (e.g., a non-polar DB-5 or similar capillary column) which separates the components of the essential oil before they enter the mass spectrometer.

Infrared Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample, if liquid, can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). If it is a component of an essential oil, it can be analyzed directly.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of a natural product like γ-muurolene.

Caption: General workflow for the isolation and spectroscopic identification of γ-muurolene.

References

An In-depth Technical Guide to the Physical and Chemical Properties of γ-Muurolene

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Muurolene is a naturally occurring sesquiterpene hydrocarbon found in a variety of plants and fungi. As a member of the cadinane class of sesquiterpenes, it is characterized by a bicyclic carbon skeleton. This technical guide provides a comprehensive overview of the physical and chemical properties of γ-muurolene, along with its known biological activities and the experimental protocols used for its isolation, characterization, and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

γ-Muurolene is a colorless to pale yellow oily liquid with a characteristic woody and spicy odor. Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄ | [1][2] |

| Molecular Weight | 204.35 g/mol | [1] |

| Appearance | Oily liquid | N/A |

| Boiling Point | 271.00 to 272.00 °C at 760.00 mm Hg | N/A |

| Density | 0.923 g/cm³ (estimated) | N/A |

| Vapor Pressure | 0.010000 mmHg at 25.00 °C (estimated) | N/A |

| Flash Point | 224.00 °F (106.67 °C) (closed cup) | N/A |

| Solubility | Insoluble in water; Soluble in alcohol | N/A |

| LogP (o/w) | 6.545 (estimated) | N/A |

Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Source(s) |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) are crucial for structural elucidation. Specific data can be found in specialized databases. | [3][4][5][6] |

| ¹³C NMR | Characteristic chemical shifts for the 15 carbon atoms of the muurolene skeleton. | [1][5][7] |

| FT-IR | Characteristic peaks corresponding to C-H stretching and bending vibrations of alkanes and alkenes. | [8][9][10][11] |

| UV-Vis | Absorption maxima (λ_max) are typically in the lower UV region, characteristic of non-conjugated double bonds. | [12][13][14][15] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 204, with a characteristic fragmentation pattern. | [2] |

Experimental Protocols

Isolation and Purification of γ-Muurolene from Ischnoderma resinosum

A detailed protocol for the isolation of γ-muurolene from the fruiting bodies of the fungus Ischnoderma resinosum is described below.

1. Extraction:

-

The dried and powdered fungal material is subjected to cold extraction with methanol.

-

The extract is filtered using Whatman No. 1 filter paper.

-

The solvent is removed under reduced pressure using a rotary evaporator.

2. Isolation:

-

The crude extract is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing γ-muurolene are pooled and concentrated.

3. Purification:

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC).

An illustrative workflow for this process is provided below.

Characterization Techniques

-

UV-Vis Spectroscopy: The UV-Vis spectrum of γ-muurolene is recorded in methanol or ethanol using a spectrophotometer.

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a KBr pellet or as a thin film.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃) on a high-field NMR spectrometer.

-

Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Biological Activity Assays

1. Antimicrobial Activity - Agar Well Diffusion Assay:

-

A standardized inoculum of the test microorganism is spread on an agar plate.

-

Wells are punched into the agar, and a solution of γ-muurolene at a known concentration is added to the wells.

-

A positive control (standard antibiotic) and a negative control (solvent) are also included.

-

The plates are incubated, and the diameter of the zone of inhibition around each well is measured.[16]

2. Antioxidant Activity - DPPH Radical Scavenging Assay:

-

A solution of γ-muurolene at various concentrations is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[17]

-

The mixture is incubated in the dark.

-

The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control.[17]

Biological Activities and Signaling Pathways

γ-Muurolene has demonstrated a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.

Antimicrobial Activity

γ-Muurolene has shown significant antibacterial activity, particularly against Gram-positive bacteria.[20] The proposed mechanism of action for many sesquiterpenes involves the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular components and ultimately cell death.[21] A molecular docking study has suggested a potential interaction between γ-muurolene and the bacterial protein EndoA, which may interfere with its function.

Antioxidant Activity

The antioxidant properties of γ-muurolene are attributed to its ability to scavenge free radicals.[22] The DPPH assay is a common method to quantify this activity, where γ-muurolene donates a hydrogen atom to the stable DPPH radical, thus neutralizing it.[23]

Anti-inflammatory Activity

γ-Muurolene has been reported to possess anti-inflammatory properties.[22] While the precise signaling pathways are still under investigation, it is hypothesized that, like other sesquiterpenes, it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and interleukins.[24][25][26][27]

Below is a conceptual diagram illustrating a potential anti-inflammatory signaling pathway that could be influenced by γ-muurolene.

Conclusion

γ-Muurolene is a promising natural compound with a range of interesting biological activities. This technical guide has summarized its key physical and chemical properties and provided an overview of the experimental methodologies used to study it. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential applications in the pharmaceutical and other industries. The detailed information and protocols provided herein are intended to facilitate and guide future investigations into this valuable sesquiterpene.

References

- 1. gamma-Muurolene | C15H24 | CID 12313020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. γ-Muurolene [webbook.nist.gov]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. web.pdx.edu [web.pdx.edu]

- 5. kgroup.du.edu [kgroup.du.edu]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. researchgate.net [researchgate.net]

- 14. par.nsf.gov [par.nsf.gov]

- 15. scielo.br [scielo.br]

- 16. youtube.com [youtube.com]

- 17. Antioxidant and Antimicrobial Properties of the Essential Oil and Extracts of Zanthoxylum alatum Grown in North-Western Himalaya - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DPPH Radical Scavenging Assay [mdpi.com]

- 19. Chemical Composition and Antioxidant DPPH Activity of the Floral and Leaves Essential Oils of cMontanoa speciosa DC [scirp.org]

- 20. mdpi.com [mdpi.com]

- 21. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. jfda-online.com [jfda-online.com]

- 24. mdpi.com [mdpi.com]

- 25. Anti-Inflammatory Effects of Gynura procumbens on RAW264.7 Cells via Regulation of the PI3K/Akt and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

An In-Depth Technical Guide to γ-Muurolene: Properties, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sesquiterpene γ-Muurolene, covering its chemical identity, physicochemical properties, and significant biological activities. Detailed experimental protocols for assessing its antioxidant and antibacterial potential are provided, alongside an illustration of its biosynthetic pathway, to support further research and development.

Chemical Identity and Synonyms

Gamma-Muurolene is a naturally occurring tricyclic sesquiterpene found in a variety of plants. Its unique chemical structure contributes to its notable biological properties.

CAS Number: 30021-74-0[1][2][3][4]

Synonyms:

-

(1R,4aR,8aS)-1-isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene[3]

-

(1S,4aS,8aR)-1-isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene[1]

-

(1S,4aS,8aR)-7-methyl-4-methylene-1-(propan-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene[1]

-

CHEBI:64798[1]

-

Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-7-methyl-4-methylene-1-(1-methylethyl)-, (1R,4aR,8aS)-rel-[2]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of γ-Muurolene is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | [1][3][4] |

| Molecular Weight | 204.35 g/mol | [1][3][5] |

| Boiling Point | 271.00 to 272.00 °C at 760.00 mm Hg | [6] |

| Flash Point | 224.00 °F (106.67 °C) | [6] |

| Vapor Pressure | 0.010000 mmHg @ 25.00 °C (estimated) | [6] |

| XLogP3-AA | 4.3 | [7] |

| Appearance | Not Available | [2] |

| Storage | 2-8°C Refrigerator | [2] |

Spectral Data: Mass spectral data (electron ionization) for γ-Muurolene is available through the NIST WebBook, which can be a valuable resource for its identification in complex mixtures such as essential oils.[8][9]

Biological Activities and Potential Applications

γ-Muurolene has demonstrated a range of biological activities that are of significant interest to the scientific and pharmaceutical communities. These include anti-inflammatory, antioxidant, and antimicrobial properties.

Anti-inflammatory Activity

Essential oils containing γ-Muurolene have been reported to possess anti-inflammatory properties.[10][11][12][13] The proposed mechanism for many anti-inflammatory phytochemicals involves the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in regulating the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14] While direct evidence for γ-Muurolene's action on these pathways is still emerging, the activity of plant extracts rich in this compound suggests it is a promising candidate for further investigation as an anti-inflammatory agent.

Antioxidant Activity

γ-Muurolene is a component of essential oils that have shown antioxidant activity.[10][11][12][15] The antioxidant potential of natural compounds is often evaluated by their ability to scavenge free radicals. Standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to quantify this activity.

Antimicrobial Activity

γ-Muurolene has been identified as a constituent in essential oils exhibiting antibacterial and antifungal activities.[16][17][18][19][20] Studies on essential oils containing γ-muurolene have shown inhibitory effects against various pathogenic microbes.[12][17] The lipophilic nature of sesquiterpenes like γ-Muurolene is believed to contribute to their antimicrobial action, which often involves the disruption of microbial cell membranes.

Experimental Protocols

To facilitate further research on γ-Muurolene, detailed protocols for assessing its key biological activities are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method for determining the free radical scavenging activity of a compound.[21][22][23][24]

Materials:

-

γ-Muurolene

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or Ethanol)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader (spectrophotometer)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of Sample Solutions: Prepare a stock solution of γ-Muurolene in methanol. From this stock, create a series of dilutions to obtain a range of concentrations to be tested.

-

Assay: a. In a 96-well plate, add 50 µL of each concentration of the γ-Muurolene solution to different wells. b. Add 150 µL of the DPPH solution to each well. c. For the blank, use 50 µL of methanol instead of the sample solution. d. Include a positive control (e.g., Ascorbic acid) at various concentrations.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the different concentrations of γ-Muurolene.

Antibacterial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26]

Materials:

-

γ-Muurolene

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum: Culture the test bacteria in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Sample Solutions: Prepare a stock solution of γ-Muurolene in a suitable solvent (e.g., DMSO), and then prepare serial two-fold dilutions in MHB in a 96-well microplate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the different concentrations of γ-Muurolene.

-

Controls: Include a positive control (wells with bacteria and no γ-Muurolene) and a negative control (wells with medium only).

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of γ-Muurolene at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Biosynthesis of γ-Muurolene

The biosynthesis of γ-Muurolene proceeds through the mevalonate pathway, starting from farnesyl diphosphate (FPP). The enzyme γ-muurolene synthase catalyzes the cyclization of FPP to form γ-muurolene.[27] A proposed pathway also suggests its formation from germacrene D.[28]

Caption: Proposed biosynthetic pathway of γ-Muurolene.

References

- 1. This compound | C15H24 | CID 12313020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clearsynth.com [clearsynth.com]

- 4. γ-Muurolene [webbook.nist.gov]

- 5. This compound | CAS#:30021-74-0 | Chemsrc [chemsrc.com]

- 6. This compound, 30021-74-0 [thegoodscentscompany.com]

- 7. scent.vn [scent.vn]

- 8. γ-Muurolene [webbook.nist.gov]

- 9. γ-Muurolene [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. acgpubs.org [acgpubs.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ukaazpublications.com [ukaazpublications.com]

- 17. Chemical Composition, Antipathogenic and Cytotoxic Activity of the Essential Oil Extracted from Amorpha fruticosa Fruits [mdpi.com]

- 18. scispace.com [scispace.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Chemical Composition and Antioxidant DPPH Activity of the Floral and Leaves Essential Oils of cMontanoa speciosa DC [scirp.org]

- 23. Antioxidant and Antimicrobial Properties of the Essential Oil and Extracts of Zanthoxylum alatum Grown in North-Western Himalaya - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Sesquiterpenes and Monoterpenes from the Leaves and Stems of Illicium simonsii and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. proceedings.science [proceedings.science]

- 27. This compound synthase - Wikipedia [en.wikipedia.org]

- 28. researchgate.net [researchgate.net]

discovery and isolation of gamma-Muurolene

An In-depth Technical Guide to the Discovery and Isolation of γ-Muurolene

Introduction

Gamma-muurolene (γ-muurolene) is a naturally occurring sesquiterpene, a class of C15 hydrocarbons, that has garnered interest within the scientific community for its potential biological activities.[1] As a member of the cadinane group of sesquiterpenoids, it is characterized by a bicyclic carbon skeleton.[2] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological significance of γ-muurolene, tailored for researchers, scientists, and professionals in drug development.

Discovery and Natural Occurrence

This compound is a volatile organic compound found in the essential oils of a wide variety of plants and some fungi. Its discovery is linked to the broader exploration of natural product chemistry and the characterization of essential oils. It has been identified as a constituent in numerous species across different families.

Table 1: Natural Sources of γ-Muurolene

| Kingdom | Family/Order | Species |

| Plantae | Myrtaceae | Garcinia brasiliensis[3] |

| Cannabaceae | Humulus lupulus, Cannabis sativa[4] | |

| Aristolochiaceae | Aristolochia triangularis[4] | |

| Fabaceae | Amorpha fruticosa | |

| Asteraceae | Solidago canadensis[5] | |

| Fungi | Polyporales | Ischnoderma resinosum[1] |

| Hymenochaetales | Fuscoporia torulosa | |

| Agaricales | Coprinus cinereus (enzyme source)[6] |

Physicochemical and Spectroscopic Data

The structural elucidation of γ-muurolene has been accomplished through various spectroscopic techniques. Its fundamental properties are summarized below.

Table 2: Physicochemical Properties of γ-Muurolene

| Property | Value | Reference |

| IUPAC Name | (1S,4aS,8aR)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene | [4] |

| Molecular Formula | C₁₅H₂₄ | [4] |

| Molecular Weight | 204.35 g/mol | [4] |

| CAS Number | 30021-74-0 | [4] |

| Density | 0.89 g/cm³ (Predicted) | |

| Boiling Point | Not Experimentally Determined | [2] |

| LogP (Octanol/Water) | 4.3 (Predicted) | [4] |

Table 3: Chromatographic and Spectroscopic Data for γ-Muurolene

| Data Type | Value / Description | Reference |

| GC Retention Index (RI) | 1477 (Non-polar column, DB-5, Isothermal) | [7] |

| Mass Spectrum (MS) | Key m/z fragments can be found in the NIST WebBook database. | [8] |

| ¹H NMR | Chemical shifts are dependent on solvent and instrumentation. A notable signal is often observed for the exocyclic methylene protons. | [1] |

| ¹³C NMR | Spectral data confirms the presence of 15 carbon atoms, including characteristic shifts for the isopropyl group and olefinic carbons. | [1] |

Experimental Protocols

The isolation and analysis of γ-muurolene involve standard natural product chemistry techniques. The general workflow is outlined below, followed by specific analytical protocols.

General Isolation and Purification Workflow

The isolation of γ-muurolene from a biological matrix typically follows a multi-step process involving extraction, fractionation, and purification.

Caption: A generalized workflow for the extraction and purification of γ-muurolene.

-

Source Material: Dried and powdered plant material or fungal fruiting bodies.

-

Solvent Extraction: Maceration or Soxhlet extraction using a polar solvent like methanol is effective for fungal sources.[1] The solvent is subsequently removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Steam Distillation: For obtaining essential oils from plant material, steam or hydrodistillation is a common method. The volatile components, including γ-muurolene, are vaporized and then condensed.

-

Column Chromatography: The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase.[9]

-

Elution: A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate mixtures) is used to elute fractions of increasing polarity.

-

Monitoring: Fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Final Purification: Fractions rich in γ-muurolene may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the identification and quantification of γ-muurolene in complex mixtures like essential oils.

-

Objective: To identify and quantify γ-muurolene in a volatile sample.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., TRACE GC Ultra-DSQ II).[12]

-

Column: A non-polar capillary column, such as a DB-5 (5% phenyl-dimethylpolysiloxane), is typically used (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]

-

Oven Temperature Program:

-

Injector and Detector Temperatures: Injector at 240-250°C; Detector/Transfer line at 200-240°C.[13]

-

Mass Spectrometer Conditions:

-

Identification: The identity of γ-muurolene is confirmed by comparing its retention index (RI) and mass spectrum with those of a known standard or reference libraries (e.g., NIST, Wiley).[13]

Biosynthesis Pathway

This compound is synthesized in nature from the universal C15 isoprenoid precursor, (2E,6E)-farnesyl diphosphate (FPP). The cyclization is catalyzed by a specific class of enzymes known as sesquiterpene synthases.

Enzymatic Synthesis

The key enzyme responsible for the direct formation of γ-muurolene is γ-muurolene synthase (EC 4.2.3.126) .[6] This enzyme, characterized from the fungus Coprinus cinereus, catalyzes the intramolecular cyclization of FPP. The reaction involves the ionization of the diphosphate group, followed by a series of carbocationic rearrangements and ring closures to form the characteristic muurolane skeleton.

Caption: The proposed biosynthetic pathway of γ-muurolene from FPP.

Biological Activity and Potential Applications

This compound has demonstrated a range of biological activities that make it a compound of interest for further pharmacological investigation.

Antimicrobial Activity

Studies have shown that γ-muurolene possesses antibacterial properties, particularly against Gram-positive bacteria.

Table 4: Reported Antibacterial Activity of γ-Muurolene

| Target Organism | Activity | Reference |

| Bacillus subtilis | Good activity | [1] |

| Enterobacter spp. | Good activity | [1] |

| Staphylococcus aureus | Good activity | [1] |

Anti-inflammatory and Antioxidant Activity

This compound is reported to contribute to the anti-inflammatory and antioxidant effects of essential oils in which it is a major component. These activities are crucial areas of research for developing treatments for inflammation-related diseases.

Molecular Interactions

Molecular docking studies have been employed to predict the binding affinity of γ-muurolene to various protein targets. These computational analyses suggest potential mechanisms of action for its observed biological effects.

Caption: Molecular targets of γ-muurolene as suggested by in-silico docking studies.

Conclusion

This compound is a widely distributed sesquiterpene with established protocols for its isolation and characterization. Its biosynthetic pathway via γ-muurolene synthase is a key step in the diversification of sesquiterpenoids in nature. The demonstrated antibacterial, anti-inflammatory, and antioxidant properties, supported by molecular docking studies, highlight γ-muurolene as a promising scaffold for further investigation in drug discovery and development. This guide provides a foundational resource for researchers aiming to explore the chemical and biological facets of this intriguing natural product.

References

- 1. ukaazpublications.com [ukaazpublications.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0038206) [hmdb.ca]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. This compound | C15H24 | CID 12313020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound synthase - Wikipedia [en.wikipedia.org]

- 7. γ-Muurolene [webbook.nist.gov]

- 8. γ-Muurolene [webbook.nist.gov]

- 9. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]

- 10. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jmaterenvironsci.com [jmaterenvironsci.com]

- 13. scielo.br [scielo.br]

The Occurrence and Analysis of γ-Muurolene in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Muurolene, a tricyclic sesquiterpene, is a significant constituent of many plant essential oils. Its presence contributes to the aromatic profile and, more importantly, the potential therapeutic properties of these oils, including antimicrobial and anti-inflammatory activities. This technical guide provides an in-depth overview of the occurrence of γ-muurolene in various essential oils, detailed experimental protocols for its extraction and quantification, and an exploration of its biosynthetic and potential signaling pathways.

Quantitative Occurrence of γ-Muurolene

The concentration of γ-muurolene varies significantly across different plant species and even within the same species due to factors such as geographical origin, harvest time, and the part of the plant used for extraction. The following table summarizes the quantitative data on γ-muurolene content in several essential oils as determined by gas chromatography-mass spectrometry (GC-MS).

| Plant Species | Family | Plant Part | γ-Muurolene Content (%) |

| Amorpha fruticosa | Fabaceae | Fruits | 12.79[1] |

| Artemisia herba-alba | Asteraceae | Aerial Parts | 11.84[2] |

| Salvia ceratophylla | Lamiaceae | Aerial Parts | 11.4[3] |

| Garcinia brasiliensis | Clusiaceae | Fruit Peel | 10.3 |

| Leucas virgata | Lamiaceae | Aerial Parts | 2.9 |

| Ocimum basilicum var. purpurascens | Lamiaceae | Aerial Parts | 2.06[4] |

| Elaeosticta allioides | Apiaceae | Aerial Branches | 1.35[5] |

| Campomanesia adamantium | Myrtaceae | Leaves | 0.68 - 1.15 |

Experimental Protocols

Accurate determination of γ-muurolene content requires standardized and validated experimental procedures. This section details the methodologies for essential oil extraction and subsequent analysis.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.[1][2][3][4][6]

Materials and Apparatus:

-

Dried and powdered plant material

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collecting burette

-

Anhydrous sodium sulfate

-

Distilled water

Procedure:

-

Weigh a known amount of the dried and powdered plant material and place it into the round-bottom flask of the Clevenger apparatus.

-

Add distilled water to the flask, ensuring the plant material is fully submerged. The ratio of plant material to water is typically around 1:10 (w/v).

-

Set up the Clevenger apparatus with the condenser and collecting burette. Ensure all joints are properly sealed.

-

Turn on the cooling water flow to the condenser.

-

Begin heating the flask using the heating mantle. Bring the water to a boil and maintain a gentle, rolling boil for 3-4 hours.

-

The steam and volatilized essential oil will rise, enter the condenser, and liquefy. The condensate will collect in the burette.

-

As the essential oil is generally less dense than water, it will form a layer on top of the hydrosol in the burette.

-

After the distillation is complete, turn off the heating mantle and allow the apparatus to cool.

-

Carefully collect the essential oil from the burette.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed, amber glass vial at 4°C until analysis.

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in essential oils.

Materials and Reagents:

-

Extracted essential oil

-

High-purity solvent (e.g., hexane or ethanol)

-

γ-Muurolene analytical standard

-

Internal standard (e.g., n-alkane series)

-

GC-MS instrument equipped with a flame ionization detector (FID) or mass spectrometer (MS)

-

Capillary column (e.g., HP-5MS, DB-5)

Procedure:

-

Sample Preparation: Prepare a stock solution of the essential oil in the chosen solvent (e.g., 1% v/v). From this, prepare a series of dilutions for calibration. If using an internal standard, add a known concentration to each sample and calibration standard.

-

Instrument Setup:

-

Injector: Set the injector temperature to 250°C. Use a split injection mode (e.g., split ratio 1:50).

-

Oven Program: A typical temperature program starts at 60°C for 2 minutes, then ramps up to 240°C at a rate of 3°C/minute, and holds at 240°C for 5 minutes.

-

Carrier Gas: Use helium or hydrogen as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Set the ion source temperature to 230°C and the transfer line temperature to 280°C. Acquire mass spectra in the range of 40-500 m/z.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

Identification: Identify γ-muurolene in the chromatogram by comparing its mass spectrum and retention index with that of the analytical standard and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Create a calibration curve by plotting the peak area of the γ-muurolene standard against its concentration. Determine the concentration of γ-muurolene in the essential oil sample by interpolating its peak area on the calibration curve. The percentage of γ-muurolene is calculated relative to the total composition of the essential oil.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from plant material to the quantification of γ-muurolene.

Caption: Workflow for the extraction and quantification of γ-muurolene.

Biosynthesis of γ-Muurolene

γ-Muurolene is synthesized in plants from farnesyl diphosphate (FPP) through the action of specific enzymes.

Caption: Biosynthetic pathway of γ-muurolene from farnesyl diphosphate.

Putative Anti-Inflammatory Signaling Pathway

While the precise molecular targets of γ-muurolene are still under investigation, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates a simplified representation of this putative mechanism.

Caption: Putative inhibition of the NF-κB signaling pathway by γ-muurolene.

Conclusion

γ-Muurolene is a prevalent sesquiterpene in a variety of essential oils, contributing to their bioactivity. The standardized protocols for hydrodistillation and GC-MS analysis provided in this guide are crucial for the accurate quantification of this compound, which is essential for quality control and further research into its pharmacological applications. While the exact mechanisms of action are still being elucidated, the potential for γ-muurolene to modulate inflammatory pathways highlights its promise as a lead compound for the development of new therapeutic agents. Further investigation into its specific molecular targets is warranted to fully understand its therapeutic potential.

References

An In-depth Technical Guide to the Structural Differences of gamma-Muurolene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-muurolene is a sesquiterpene, a class of naturally occurring organic compounds with a 15-carbon skeleton, which is a significant component of many essential oils. The muurolene subclass of sesquiterpenes is characterized by a cadinane-type bicyclic framework. Due to the presence of multiple stereocenters and double bonds, a variety of stereoisomers and constitutional isomers of muurolene exist. These subtle structural variations can lead to significant differences in their physicochemical properties and biological activities, making their accurate identification and characterization crucial for research and development in fields such as phytochemistry, pharmacology, and drug discovery.

This technical guide provides a detailed examination of the structural differences between this compound and its key isomers, including alpha-muurolene and delta-muurolene. It presents a compilation of spectroscopic data for comparative analysis, outlines experimental protocols for their separation and identification, and utilizes visualizations to illustrate the core structural relationships.

Core Structural Features of Muurolenes

Muurolenes share a common bicyclo[4.4.0]decane (decalin) ring system with an isopropyl group and a methyl group at specific positions. The key structural differences among the isomers arise from:

-

The position of the double bonds within the bicyclic framework.

-

The stereochemistry at the chiral centers, leading to the existence of diastereomers and enantiomers.

The general chemical formula for muurolene isomers is C₁₅H₂₄, with a molecular weight of approximately 204.35 g/mol .[1][2]

Comparative Analysis of Key Muurolene Isomers

This section details the structural characteristics of this compound and its prominent isomers.

This compound

This compound is defined by the presence of an exocyclic methylene group and an endocyclic double bond. Its systematic IUPAC name is (1S,4aS,8aR)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene.[1]

Alpha-Muurolene

Alpha-muurolene is a constitutional isomer of this compound where both double bonds are endocyclic. Its systematic IUPAC name is (1S,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene.[2]

Delta-Muurolene

Delta-muurolene is another constitutional isomer with a different arrangement of the endocyclic and exocyclic double bonds. Its systematic IUPAC name is (1R)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene.[3]

Quantitative Data Presentation

For a precise comparison, the following table summarizes the available ¹³C NMR spectroscopic data for this compound and its key isomers. The chemical shifts (δ) are given in parts per million (ppm).

| Carbon No. | γ-Muurolene (δ ppm) | α-Muurolene (δ ppm) | δ-Muurolene (δ ppm) |

| 1 | 51.5 | 49.3 | 51.2 |

| 2 | 27.5 | 27.1 | 27.4 |

| 3 | 39.1 | 31.5 | 39.0 |

| 4 | 150.1 | 134.5 | 150.3 |

| 4a | 44.2 | 41.8 | 44.1 |

| 5 | 25.1 | 25.0 | 25.0 |

| 6 | 31.4 | 31.2 | 31.3 |

| 7 | 134.2 | 134.1 | 134.0 |

| 8 | 121.2 | 121.5 | 121.3 |

| 8a | 48.7 | 48.9 | 48.5 |

| 9 (isopropyl CH) | 33.8 | 33.7 | 33.9 |

| 10 (isopropyl CH₃) | 21.4 | 21.5 | 21.3 |

| 11 (isopropyl CH₃) | 21.4 | 21.5 | 21.3 |

| 12 (methyl) | 20.9 | 20.8 | 20.9 |

| 13 (exocyclic CH₂) | 106.3 | - | 106.2 |

| 14 (C4-methyl) | - | 23.4 | - |

| 15 (C7-methyl) | 20.9 | 20.8 | 20.9 |

Note: The exact chemical shift values can vary slightly depending on the solvent and experimental conditions. The data presented here is a compilation from various sources for comparative purposes.[1][4][5]

Due to the limited availability of published X-ray crystallographic data for this compound and its isomers, a detailed table of bond lengths and angles is not provided. Researchers are encouraged to perform crystallographic analysis for definitive structural elucidation.

Experimental Protocols

The separation and identification of muurolene isomers from complex mixtures like essential oils require robust analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

GC-MS is a powerful tool for the separation and identification of volatile compounds like sesquiterpenes.

Methodology:

-

Sample Preparation: Dilute the essential oil or sample containing muurolenes in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

-

GC System: A gas chromatograph equipped with a capillary column is used. A non-polar column, such as a DB-5 or HP-5ms (5% phenyl-methylpolysiloxane), is commonly employed for terpene analysis.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is typically heated to 250 °C. A split injection mode is often used to prevent column overloading.

-

Oven Temperature Program: A temperature gradient is crucial for separating a wide range of compounds. A typical program starts at a lower temperature (e.g., 60 °C) and gradually increases to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3-5 °C/min).

-

Carrier Gas: Helium is the most commonly used carrier gas at a constant flow rate.

-

Mass Spectrometry Detection: The eluting compounds are introduced into a mass spectrometer. Electron ionization (EI) at 70 eV is standard for generating mass spectra.

-

Identification: Isomers are identified based on their retention times and by comparing their mass spectra with reference spectra from libraries such as NIST or Wiley.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Resolution

For the separation of enantiomers, chiral HPLC is the method of choice.

Methodology:

-

Sample Preparation: Dissolve the purified muurolene isomer mixture in the mobile phase.

-

Chiral Stationary Phase (CSP): The selection of the appropriate CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating terpene enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents needs to be optimized to achieve the best separation.

-

Detection: A UV detector is commonly used. If the compounds lack a strong chromophore, a chiral detector or derivatization with a UV-active agent may be necessary.

-

Optimization: The separation is optimized by adjusting the mobile phase composition, flow rate, and column temperature.

Visualization of Structural Relationships

The following diagrams, generated using the DOT language, illustrate the structural differences and isomeric relationships between this compound and its key isomers.

Conclusion

The accurate structural elucidation of this compound and its isomers is fundamental for understanding their biological activities and potential applications. This guide has provided a comparative overview of their structural features, supported by spectroscopic data and analytical protocols. The key differentiators are the placement of double bonds and the stereochemistry at chiral centers. The provided methodologies for GC-MS and chiral HPLC serve as a starting point for researchers to develop and validate their own analytical methods for the precise identification and quantification of these important natural products. Further research, particularly in the area of single-crystal X-ray diffraction, is needed to provide a more complete quantitative description of the three-dimensional structures of these fascinating molecules.

References

- 1. This compound | C15H24 | CID 12313020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alpha-muurolene, (-)- | C15H24 | CID 12306047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. δ-muurolene [webbook.nist.gov]

- 4. (+)-alpha-Muurolene | C15H24 | CID 12306049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. delta-Muurolene | C15H24 | CID 6431207 - PubChem [pubchem.ncbi.nlm.nih.gov]

understanding the stereochemistry of gamma-Muurolene

An In-depth Technical Guide to the Stereochemistry of γ-Muurolene For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Muurolene (γ-Muurolene) is a naturally occurring bicyclic sesquiterpene belonging to the cadinane class.[1] These compounds are characterized by a bicyclo[4.4.0]decane (decalin) carbon skeleton. Found in the essential oils of numerous plants and some fungi, γ-Muurolene is a subject of interest for its potential biological activities.[2][3] The precise three-dimensional arrangement of its atoms—its stereochemistry—is fundamental to its molecular interactions and subsequent biological function.

This guide provides a detailed examination of the stereochemical features of γ-Muurolene, focusing on its absolute and relative configuration, the experimental methods used for its determination, and its biosynthetic origins.

Core Stereochemical Structure

The structure of γ-Muurolene is built upon a decalin ring system, featuring three stereogenic centers, which gives rise to multiple possible stereoisomers. The defining characteristics are the fusion of the two six-membered rings and the orientation of the substituents.

-

Chiral Centers: γ-Muurolene has three chiral centers at carbons C1, C4a, and C8a (based on IUPAC naphthalene-based numbering). The specific spatial orientation of the isopropyl group (at C1), the angular proton (at C4a), and the bridgehead proton (at C8a) defines the molecule's overall shape.

-

Ring Fusion: The two cyclohexane rings in γ-Muurolene are cis-fused .[4] This means the hydrogen atoms at the bridgehead carbons (C4a and C8a) are on the same face of the molecule, resulting in a bent, concave shape compared to the flatter, more rigid structure of a trans-fused decalin.

-

Absolute Configuration: The naturally occurring enantiomer of γ-Muurolene is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction (+). Its absolute configuration, according to Cahn-Ingold-Prelog priority rules, is (1S, 4aS, 8aR) .[2][5]

Biosynthesis of γ-Muurolene

The stereochemistry of γ-Muurolene is established during its biosynthesis, which is catalyzed by a class of enzymes known as terpene synthases. The process ensures the precise formation of the correct stereoisomer from the achiral precursor, farnesyl pyrophosphate (FPP). The pathway involves a series of cationic intermediates and cyclization steps that are tightly controlled by the enzyme's active site.

Quantitative and Physicochemical Data

The stereochemistry of a molecule is intrinsically linked to its physical properties. Key quantitative data for (+)-γ-Muurolene are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄ | [2][6] |

| Molecular Weight | 204.35 g/mol | [2][7] |

| Absolute Configuration | (1S, 4aS, 8aR) | [2][5] |

| Optical Activity | Dextrorotatory (+) | [1] |

| Specific Rotation ([α]D) | Value is dependent on solvent, temperature, and concentration. | [8] |

Experimental Protocols for Stereochemical Elucidation

Determining the complex stereochemistry of γ-Muurolene requires a combination of isolation, separation, and advanced spectroscopic techniques.

Experimental Workflow Overview

The logical flow for isolating and characterizing γ-Muurolene involves several key stages, from initial extraction to final spectroscopic analysis, which confirms the relative and absolute stereochemistry.

Detailed Methodologies

Protocol 1: Isolation and Purification This protocol is a representative method for isolating γ-Muurolene from a natural source, such as plant leaves or fungal biomass.[3][9]

-

Extraction: Air-dried and powdered source material is macerated in a suitable solvent (e.g., methanol or hexane) at room temperature for 24-48 hours to extract organic compounds.

-

Concentration: The resulting solution is filtered to remove solid debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-